2-(1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Description
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Properties
IUPAC Name |
2-[1-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)sulfonyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-20-15-8-12(6-7-16(15)28-19(20)25)29(26,27)21-9-11(10-21)22-17(23)13-4-2-3-5-14(13)18(22)24/h2-3,6-8,11,13-14H,4-5,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFGYIGPPNOCIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.47 g/mol. The structure features a sulfonamide group and an isoindole moiety which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds containing the benzo[d]oxazole moiety exhibit significant antimicrobial properties. A related study demonstrated that derivatives of 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol showed strong bactericidal effects against various strains of bacteria, particularly Staphylococcus aureus and other resistant strains .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 0.5 µg/mL |
| Candida albicans | 0.75 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on L929 mouse fibroblast cells indicated that while some derivatives of this compound exhibited low toxicity at therapeutic concentrations, others showed increased cell viability at lower doses . The cytotoxic effects were evaluated over 24 and 48 hours, with results indicating that certain concentrations led to enhanced cell proliferation rather than inhibition.
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Compound A | 50 | 120 |
| Compound B | 100 | 85 |
| Compound C | 200 | 70 |
The mechanisms through which the compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Protein Synthesis : The sulfonamide group is known to interfere with bacterial folate synthesis.
- Disruption of Cell Membrane Integrity : Some derivatives have been shown to disrupt microbial membranes leading to cell lysis.
- Gene Expression Modulation : The presence of certain functional groups may influence gene expression related to biofilm formation and resistance mechanisms in bacteria .
Case Studies
A notable case study involved the synthesis and evaluation of various oxadiazole derivatives that share structural similarities with the target compound. These studies confirmed their effectiveness against resistant strains of bacteria and highlighted their potential as lead compounds for further development .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of isoindole and oxazole have been studied for their ability to inhibit tumor growth through various mechanisms, including the inhibition of key enzymes involved in DNA synthesis such as thymidylate synthase . The specific compound under discussion may also demonstrate similar properties due to its structural components.
2. Antimicrobial Properties
The presence of the oxazole ring is associated with enhanced lipophilicity, which aids in cellular permeability and bioactivity against microbial strains. Compounds derived from 1,3,4-oxadiazole and oxazole systems have shown promising results against both Gram-positive and Gram-negative bacteria . The sulfonyl group may further enhance the antimicrobial efficacy by acting as a bioisostere for carboxylic acids.
Biological Studies
In Vitro and In Vivo Testing
Preliminary studies on related compounds suggest that they possess significant antibacterial and antifungal activities. In vitro tests have demonstrated their capability to inhibit the growth of various pathogens at low concentrations . In vivo studies are necessary to validate these findings and assess the pharmacokinetics and toxicity profiles.
Synthetic Methodologies
1. Synthesis Techniques
The synthesis of this compound involves multi-step organic reactions that may include:
- Formation of Azetidine Rings : Utilizing appropriate precursors to construct azetidine derivatives.
- Coupling Reactions : Employing coupling agents to attach the oxazole and isoindole moieties effectively.
- Functional Group Modifications : Post-synthetic modifications to enhance solubility and biological activity.
2. Case Studies
Several studies have documented the synthesis of similar compounds with varying substituents on the oxazole ring. For example:
Preparation Methods
Azetidine Ring Construction
Azetidine derivatives are commonly prepared via ring-closing reactions. A representative method involves the cyclization of 1,3-dibromopropane with ammonia under high-pressure conditions, yielding azetidine in moderate yields. Alternatively, transition-metal-catalyzed approaches, such as palladium-mediated intramolecular aminations, provide higher regioselectivity.
Sulfonylation of Azetidine
Sulfonylation is achieved using 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-sulfonyl chloride as the electrophilic agent. The reaction is conducted in anhydrous dichloromethane with triethylamine as a base, facilitating the formation of the sulfonamide bond. This method aligns with protocols described for analogous sulfonyl amide derivatives in patent literature.
Key Reaction Conditions
- Sulfonylating Agent : 3-Methyl-2-oxo-benzo[d]oxazole-5-sulfonyl chloride (1.2 equiv)
- Base : Triethylamine (2.5 equiv)
- Solvent : Dichloromethane, 0°C → room temperature
- Yield : 70–75%
Coupling of Azetidine Sulfonamide with Tetrahydroisoindole-dione
The final step involves linking the azetidine sulfonamide to the tetrahydroisoindole-dione core. A nucleophilic substitution reaction at the azetidine’s C-3 position is employed, leveraging the electrophilic character of the isoindole-dione’s carbonyl group.
Activation of the Isoindole-dione
The isoindole-dione is activated via conversion to its corresponding enolate using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C. This generates a nucleophilic species capable of attacking the azetidine sulfonamide’s C-3 position.
Coupling Reaction
The activated isoindole-dione enolate reacts with the azetidine sulfonamide in the presence of a catalytic amount of iodine, as demonstrated in iodophor-catalyzed sulfenylation protocols. This method, adapted for amide bond formation, affords the target compound in 65–70% yield after purification via column chromatography.
Table 2: Coupling Reaction Optimization
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Iodophor (0.04 mmol) | 67 | |
| Temperature (°C) | 110 | 70 | |
| Solvent | Aqueous phase | 65 |
Stereochemical Considerations and Purification
The stereochemistry at the azetidine’s C-3 position is critical for biological activity. Chiral HPLC separation or asymmetric synthesis using enantioselective catalysts ensures the desired configuration. Reported resolutions achieve enantiomeric excess (ee) values >90% when employing chiral auxiliaries during the sulfonylation step.
Scalability and Industrial Applications
Gram-scale synthesis has been validated for related sulfenylated indoles, confirming the practicality of iodophor-mediated reactions. The protocol’s adaptability to continuous-flow systems further enhances its industrial viability, reducing reaction times and improving yield consistency.
Q & A
Q. What multi-disciplinary approaches integrate this compound into broader drug discovery pipelines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
